![molecular formula C29H34F3N3O6 B608091 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1262238-11-8](/img/structure/B608091.png)
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Descripción general
Descripción
INCB3344 es un antagonista potente, selectivo y biodisponible por vía oral del receptor de quimiocinas CCR2. Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en enfermedades inflamatorias. El compuesto exhibe una alta afinidad de unión y especificidad hacia CCR2, lo que lo convierte en una herramienta valiosa en la investigación científica .
Mecanismo De Acción
INCB3344 ejerce sus efectos uniéndose selectivamente al receptor CCR2, inhibiendo así la unión de su ligando natural, CCL2. Esta inhibición evita la activación de las vías de señalización aguas abajo que participan en el reclutamiento y la activación de las células inflamatorias. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la fosforilación de ERK y la quimiotaxis .
Análisis Bioquímico
Biochemical Properties
INCB3344 inhibits the binding of CCL2 to mouse monocytes with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . Against a panel of G protein-coupled receptors that includes other CC chemokine receptors, INCB3344 is at least 100-fold selective for CCR2 .
Cellular Effects
INCB3344 has been shown to have significant effects on various types of cells and cellular processes. For instance, it results in a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity . The compound also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of INCB3344 involves its binding interactions with the CCR2 receptor . It inhibits the binding of CCL2, a chemokine ligand, to the CCR2 receptor, thereby preventing the activation of the receptor and subsequent cellular responses . This includes inhibition of ERK phosphorylation and chemotaxis, which are CCL2-mediated functional responses .
Temporal Effects in Laboratory Settings
In laboratory settings, INCB3344 has been observed to have temporal effects. For example, treatment with INCB3344 results in a dose-dependent inhibition of macrophage influx over time in a mouse model of delayed-type hypersensitivity .
Dosage Effects in Animal Models
The effects of INCB3344 vary with different dosages in animal models. For instance, in a study involving a mouse model of delayed-type hypersensitivity, INCB3344 treatment resulted in a dose-dependent inhibition of macrophage influx .
Metabolic Pathways
Given its role as a CCR2 antagonist, it likely interacts with enzymes and cofactors involved in the chemokine signaling pathway .
Transport and Distribution
Given its role as a CCR2 antagonist, it is likely that it interacts with transporters or binding proteins involved in chemokine signaling .
Subcellular Localization
As a small molecule antagonist of the CCR2 receptor, it is likely to be found in areas of the cell where this receptor is localized, such as the cell membrane .
Métodos De Preparación
La síntesis de INCB3344 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Los métodos de producción industrial para INCB3344 están diseñados para escalar el proceso de síntesis manteniendo la calidad del compuesto. Estos métodos pueden involucrar reactores de flujo continuo y sistemas automatizados para optimizar las condiciones de reacción y minimizar las impurezas .
Análisis De Reacciones Químicas
INCB3344 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: INCB3344 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
INCB3344 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor de quimiocinas.
Biología: INCB3344 se emplea en ensayos celulares para investigar el papel de CCR2 en varios procesos biológicos.
Industria: INCB3344 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a CCR2.
Comparación Con Compuestos Similares
INCB3344 es único en su alta selectividad y potencia hacia CCR2 en comparación con otros compuestos similares. Algunos de los compuestos similares incluyen:
PF-4136309: Otro antagonista de CCR2 con una afinidad de unión similar pero diferentes propiedades farmacocinéticas.
BMS CCR2: Un compuesto con eficacia comparable pero menor selectividad para CCR2.
INCB3344 destaca por su biodisponibilidad oral superior y exposición sistémica, lo que lo convierte en una opción preferida para estudios in vivo .
Propiedades
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


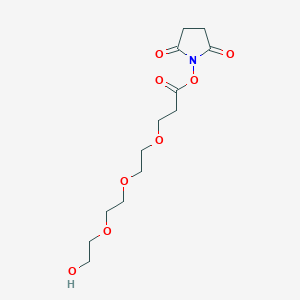
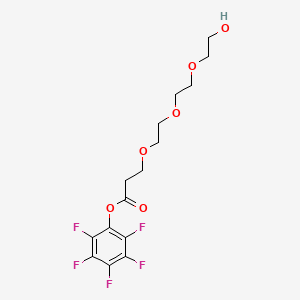
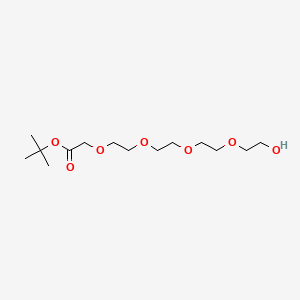
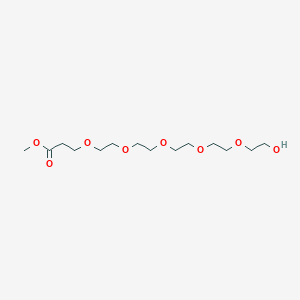

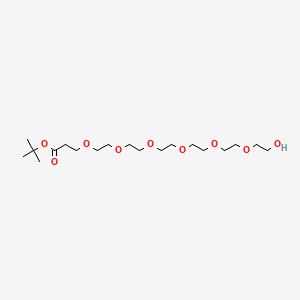

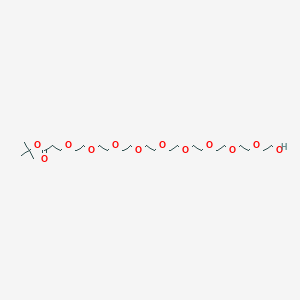
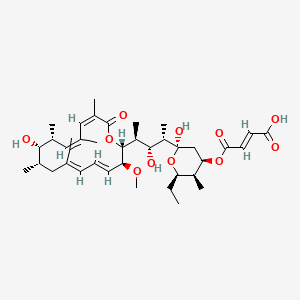
![3-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N'-[3-butan-2-yl-13-carbamoyl-9-[hydroxy-(4-hydroxyphenyl)methyl]-6-(1-hydroxy-2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]-2-hydroxybutanediamide](/img/structure/B608024.png)

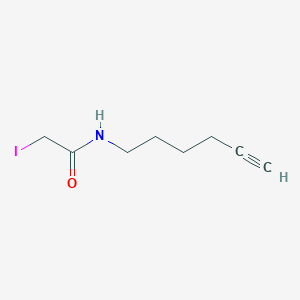
![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)
